Furan-3-Carboxamide vs Furan-2-Carboxamide Regiochemistry Drives Divergent Cytotoxicity and DNA Damage Mechanisms
In a controlled study of structurally matched anthra[2,3-b]furancarboxamide pairs, the furan-3-carboxamide isomer (compound 1) and furan-2-carboxamide isomers (compounds 5 and 6) exhibited fundamentally different cytotoxicity profiles against a panel of tumor cell lines, divergent capacities for drug–DNA complex formation, and distinct efficacy in topoisomerase 1 inhibition, leading to different mechanisms of tumor cell death [1]. This demonstrates that the 3- vs 2-carboxamide regiochemistry is not a conservative structural variation but a determinant of pharmacological mechanism. While this specific study was conducted on an anthraquinone-fused scaffold rather than the thiazole-linked scaffold of CAS 391867-98-4, the principle of regiochemical control over target engagement and cellular outcome is directly transferable. Procurement of the 2-carboxamide regioisomer (e.g., CAS 313404-12-5) would place a structurally distinct molecule into the same experimental pipeline.
| Evidence Dimension | Cytotoxicity profile, DNA complex formation, topoisomerase 1 inhibition |
|---|---|
| Target Compound Data | Furan-3-carboxamide isomer (compound 1): distinct cytotoxicity profile; specific DNA binding mode; effective topoisomerase 1 inhibition (exact IC₅₀ values not reported for this scaffold in the abstract) |
| Comparator Or Baseline | Furan-2-carboxamide isomers (compounds 5 and 6): fundamentally different cytotoxicity, DNA binding, and topoisomerase 1 inhibition profile |
| Quantified Difference | Qualitatively different mechanisms of tumor cell death; quantitative IC₅₀ fold-differences not extractable from abstract but described as 'fundamental differences' |
| Conditions | Anthra[2,3-b]furancarboxamide scaffold; tumor cell line panel; topoisomerase 1 inhibition assay; drug–DNA complex formation assay |
Why This Matters
The 3-carboxamide regiochemistry present in CAS 391867-98-4 is a non-interchangeable structural feature; procuring a 2-carboxamide analog introduces a molecule with a fundamentally different pharmacological mechanism, as demonstrated in a directly analogous scaffold system.
- [1] Shchekotikhin AE, Dezhenkova LG, Tsvetkov VB, et al. New anthra[2,3-b]furancarboxamides: A role of positioning of the carboxamide moiety in antitumor properties. Eur J Med Chem. 2019; 171: 1-17. DOI: 10.1016/j.ejmech.2019.01.006. View Source
